molecular formula C20H12F2O4 B11163738 3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11163738
M. Wt: 354.3 g/mol
InChI Key: HUQDXJFTILXREE-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic organic compound with the molecular formula C20H12F2O4 It is characterized by the presence of a xanthene core structure substituted with a hydroxy group and a difluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl alcohol and 1-hydroxy-9H-xanthen-9-one.

    Etherification Reaction: The key step involves the etherification of 2,6-difluorobenzyl alcohol with 1-hydroxy-9H-xanthen-9-one. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The difluorobenzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or signaling pathways involved in disease progression. The difluorobenzyl ether moiety can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to the presence of the difluorobenzyl ether moiety, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H12F2O4

Molecular Weight

354.3 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12F2O4/c21-14-5-3-6-15(22)13(14)10-25-11-8-16(23)19-18(9-11)26-17-7-2-1-4-12(17)20(19)24/h1-9,23H,10H2

InChI Key

HUQDXJFTILXREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4F)F)O

Origin of Product

United States

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